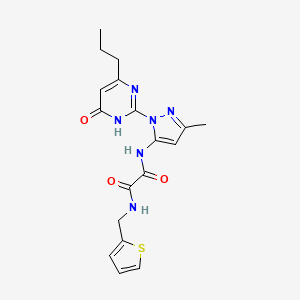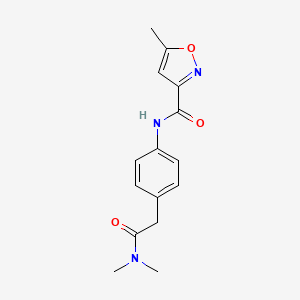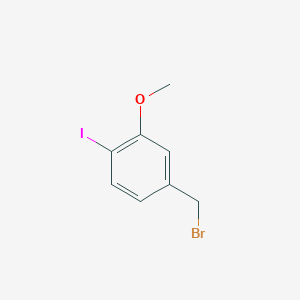
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-Dimethylphenyl)formamide” is a compound that is related to “Amitraz”, an insecticide and acaricide . It has a molecular formula of C9H11NO and a molecular weight of 149.19 .
Synthesis Analysis
Amitraz, a compound related to “N-(2,4-dimethylphenyl)formamide”, is known to degrade into N-(2,4-dimethylphenyl)-N’-methylformamidine and N-(2,4-dimethylphenyl) formamide under less acidic conditions .Molecular Structure Analysis
“N-(2,4-Dimethylphenyl)formamide” has a molecular formula of C9H11NO and a molecular weight of 149.19 . Another related compound, “N-(2,4-Dimethylphenyl)-N-methylimidoformamide”, has a molecular formula of C10H14N2 and a molecular weight of 162.23 .Physical And Chemical Properties Analysis
“N-(2,4-Dimethylphenyl)formamide” has a molecular formula of C9H11NO and a molecular weight of 149.19 . Another related compound, “N-(2,4-Dimethylphenyl)-N-methylimidoformamide”, has a molecular formula of C10H14N2 and a molecular weight of 162.23 .Applications De Recherche Scientifique
Neurotoxicity Studies
The compound has been utilized in neurotoxicity studies to assess the cytotoxic effects on neuronal cells. It serves as a model compound to understand the mechanisms of neurotoxic pesticides and their metabolites, providing insights into their impact on human health .
Computational Toxicology
In silico predictive computational toxicology methods employ the compound to predict its behavior within biological systems. This includes assessing its ability to cross the blood-brain barrier and potential interactions with various receptors .
Organic Synthesis
This chemical serves as a reagent in organic synthesis, aiding in the creation of complex organic compounds. Its properties make it suitable for use in various chemical reactions that form the basis of synthetic chemistry .
Polymer Synthesis
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a key component in the synthesis of polymers such as poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET), which have widespread industrial applications .
Mass Spectrometry
The compound has applications in mass spectrometry, where it may be used as a standard or reference material. It helps in the identification and quantification of complex biological samples, advancing clinical research .
Sensor Development
Research into sensor technology utilizes this compound for its unique properties. It can be part of the development of diagnostic tools or sensors that detect specific biological or chemical substances .
Environmental Impact Studies
The compound’s environmental fate and transport can be studied to understand its persistence and effects on ecosystems. This research is crucial for developing strategies to mitigate any potential environmental risks .
Educational and Training Programs
Lastly, the compound is used in educational settings, particularly in university research labs, to train students in scientific research methodologies, experimental design, and data analysis as part of advanced science programs .
Mécanisme D'action
Amitraz, a compound related to “N-(2,4-dimethylphenyl)formamide”, is known to have an insect repellent effect, works as an insecticide and also as a pesticide synergist. Its effectiveness is traced back to alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system and inhibition of monoamine oxidases and prostaglandin synthesis .
Safety and Hazards
“N-2,4-DIMETHYLPHENYL-N’-METHYLFORMAMIDINE” is a compound that is related to “N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide”. It’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-5-6-11(10(2)7-9)15-22(20,21)12-8-16(3)14(19)17(4)13(12)18/h5-8,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQWHAXTXXRZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2865016.png)
![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2865017.png)
![Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate](/img/structure/B2865018.png)

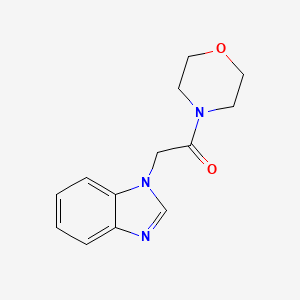
![8-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2865025.png)
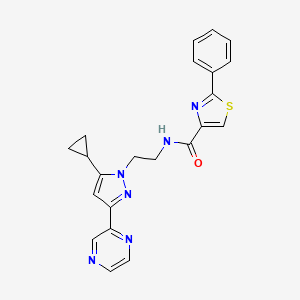
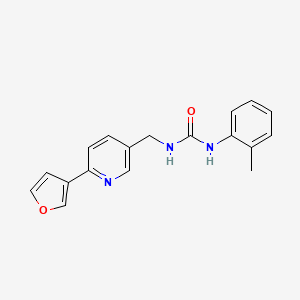
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2865029.png)
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2865030.png)
![N-(3,5-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2865031.png)
